molecular formula C13H22O4 B14625610 Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate CAS No. 56640-39-2

Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate

Cat. No.: B14625610
CAS No.: 56640-39-2
M. Wt: 242.31 g/mol
InChI Key: NSFDDFXMHIQMNJ-UHFFFAOYSA-N
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Description

Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4 It is characterized by its ester functional groups and a unique structure that includes a 2-methylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of diethyl malonate with 2-methylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products Formed

    Oxidation: Diethyl malonate derivatives.

    Reduction: Diethyl ethyl(2-methylprop-2-en-1-yl)propanediol.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other materials due to its ester functionality.

Mechanism of Action

The mechanism of action of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the 2-methylprop-2-en-1-yl moiety.

    Diethyl 2-methylmalonate: Contains a methyl group on the malonate backbone, offering different steric and electronic properties.

    Diethyl 2-propenylmalonate: Similar structure but with a propenyl group instead of the 2-methylprop-2-en-1-yl moiety.

Uniqueness

Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to its analogs. The presence of the 2-methylprop-2-en-1-yl group provides additional sites for chemical modification and functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

56640-39-2

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 2-ethyl-2-(2-methylprop-2-enyl)propanedioate

InChI

InChI=1S/C13H22O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h4,6-9H2,1-3,5H3

InChI Key

NSFDDFXMHIQMNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=C)C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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